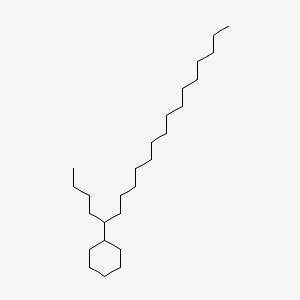
Eicosane, 5-cyclohexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eicosane, 5-cyclohexyl- is a hydrocarbon compound with the molecular formula C26H52. It is a derivative of eicosane, where a cyclohexyl group is attached to the fifth carbon atom of the eicosane chain. This compound is part of the alkane family, characterized by its saturated carbon-hydrogen bonds, making it relatively non-reactive under standard conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Eicosane, 5-cyclohexyl- typically involves the alkylation of cyclohexane with a suitable eicosane derivative. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with an eicosane halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of Eicosane, 5-cyclohexyl- follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Eicosane, 5-cyclohexyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically requires strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of Eicosane, 5-cyclohexyl- can lead to the formation of cyclohexyl carboxylic acids or ketones.
Reduction: Reduction reactions involve the addition of hydrogen (H2) in the presence of a catalyst such as palladium on carbon (Pd/C). This can lead to the formation of cyclohexyl-substituted alkanes.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), elevated temperatures and pressures.
Substitution: Halogens (Cl2, Br2), UV light or radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed
Oxidation: Cyclohexyl carboxylic acids, cyclohexyl ketones.
Reduction: Cyclohexyl-substituted alkanes.
Substitution: Halogenated derivatives of Eicosane, 5-cyclohexyl-.
Applications De Recherche Scientifique
Eicosane, 5-cyclohexyl- has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity. Its unique structure makes it a subject of interest in the study of steric effects and conformational analysis.
Mécanisme D'action
The mechanism of action of Eicosane, 5-cyclohexyl- in biological systems involves its interaction with cellular membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Molecular docking studies have shown that Eicosane, 5-cyclohexyl- can bind to specific proteins, inhibiting their function and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Eicosane, 5-cyclohexyl- can be compared with other cyclohexyl-substituted alkanes such as:
- Eicosane, 2-cyclohexyl-
- Eicosane, 3-cyclohexyl-
- Eicosane, 9-cyclohexyl-
Uniqueness
Eicosane, 5-cyclohexyl- is unique due to the position of the cyclohexyl group on the fifth carbon atom, which can influence its physical and chemical properties. This positional isomerism can lead to differences in melting points, boiling points, and reactivity compared to its isomers .
Propriétés
Numéro CAS |
4443-59-8 |
|---|---|
Formule moléculaire |
C26H52 |
Poids moléculaire |
364.7 g/mol |
Nom IUPAC |
icosan-5-ylcyclohexane |
InChI |
InChI=1S/C26H52/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-22-25(21-6-4-2)26-23-19-17-20-24-26/h25-26H,3-24H2,1-2H3 |
Clé InChI |
MBXKQVDZISXAHH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(CCCC)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


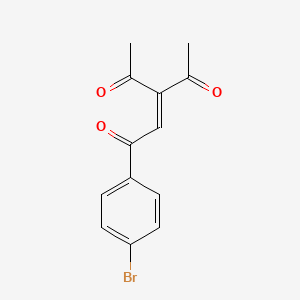
![1-(14h-Dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14155093.png)
![2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine](/img/structure/B14155095.png)
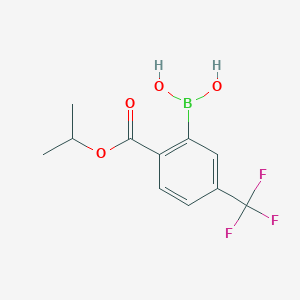
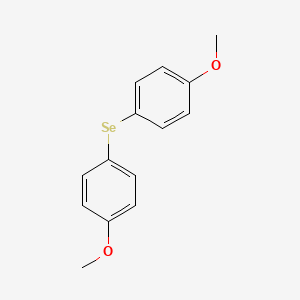
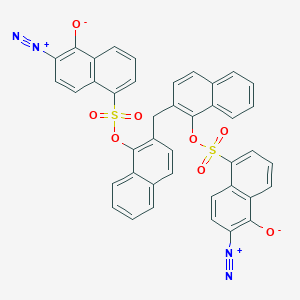
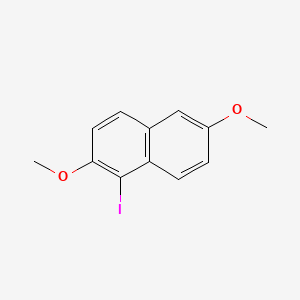
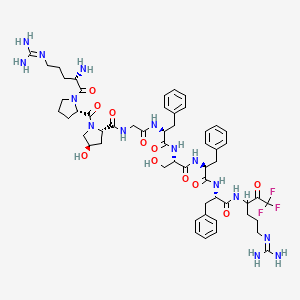
![tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate](/img/structure/B14155142.png)
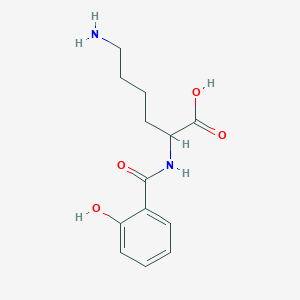
![2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1'-cyclohexane]-3-one](/img/structure/B14155158.png)
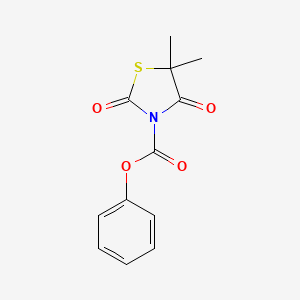

methyl]phosphonate](/img/structure/B14155186.png)
